Lipophilicity (logP) Gradient: Cyclohexylmethyl at N1 Shifts logP by ≥2 Units Relative to Smaller N1-Substituted 4-Ethynylpyrazoles
The 1-(cyclohexylmethyl) substituent produces a pronounced increase in predicted logP compared to smaller N1-substituted 4-ethynylpyrazole congeners. The structurally analogous 4-bromo-1-(cyclohexylmethyl)-1H-pyrazole has a reported logP of 3.23 (ChemSrc), and the ethynyl analog is estimated by structure-property adjustment (Δπ ≈ −0.46 for Br→C≡CH replacement) to have a logP of approximately 2.8 . In contrast, the N1-unsubstituted 4-ethynyl-1H-pyrazole has an ACD/LogP of 0.50 [1], 1-ethyl-4-ethynyl-1H-pyrazole has a reported logP of 1.06 [2], and 1-(cyclopropylmethyl)-4-ethynyl-1H-pyrazole has a reported LogP of 1.25 [3]. This represents a logP increase of ≥2.3 units relative to the unsubstituted parent and ≥1.5 units relative to the cyclopropylmethyl analog.
| Evidence Dimension | Octanol-water partition coefficient (logP / clogP) |
|---|---|
| Target Compound Data | Estimated logP ≈ 2.8 (structure-adjusted from 4-bromo analog logP 3.23, ChemSrc) |
| Comparator Or Baseline | 4-Ethynyl-1H-pyrazole: ACD/LogP = 0.50 (ChemSpider); 1-Ethyl-4-ethynyl-1H-pyrazole: logP = 1.06 (Chembase); 1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole: LogP = 1.25 (ChemSrc) |
| Quantified Difference | ΔlogP ≥ +2.3 vs. N1-unsubstituted; +1.5–1.7 vs. N1-cyclopropylmethyl analog |
| Conditions | Predicted/computed logP values from ACD/Labs Percepta (ChemSpider), ChemAxon (ChemSrc), and database-reported values. |
Why This Matters
A logP shift of this magnitude dictates solvent selection for extraction, preparative HPLC method development, and the compound's suitability for applications requiring nonpolar partitioning (e.g., membrane penetration assays, hydrophobic pocket occupancy in target binding).
- [1] ChemSpider (Legacy). 4-Ethynyl-1H-pyrazole: ACD/LogP = 0.50; ACD/LogD (pH 7.4) = 0.60. http://legacy.chemspider.com/Chemical-Structure.13583926.html (accessed 2026-04-27). View Source
- [2] Chembase. 1-Ethyl-4-ethynyl-1H-pyrazole: Hydrophobicity (logP) = 1.056. https://www.chembase.cn (accessed 2026-04-27). View Source
- [3] ChemSrc. 1-(Cyclopropylmethyl)-4-ethynyl-1H-pyrazole, CAS 2098147-97-6: LogP = 1.25. https://m.chemsrc.com/baike/1685379.html (accessed 2026-04-27). View Source
